1-Benzyl-3,3-difluoropyrrolidine hydrochloride

Antimalarial drug discovery Virtual screening Lactate dehydrogenase inhibition

1-Benzyl-3,3-difluoropyrrolidine hydrochloride (≥95% purity, batch NMR/HPLC certified). The gem-difluoro motif reduces pyrrolidine basicity (ΔpKa ≈ -1 to -2) and enhances metabolic stability vs. non-fluorinated analogs. Key intermediate for DPP-4 inhibitors (~389-fold potency gain over non-fluorinated scaffolds) and serotonergic antidepressants. The N-benzyl group provides an orthogonal handle for deprotection/elaboration. Available via scalable synthesis supporting gram-to-kilogram delivery.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
CAS No. 862416-37-3
Cat. No. B1631504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoropyrrolidine hydrochloride
CAS862416-37-3
Molecular FormulaC11H14ClF2N
Molecular Weight233.68 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H
InChIKeyDMDXILXXSNPPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-difluoropyrrolidine hydrochloride (CAS 862416-37-3): A Strategic Intermediate with Documented Serotonergic and DPP-4 Inhibitor Applications


1-Benzyl-3,3-difluoropyrrolidine hydrochloride (CAS: 862416-37-3) is a fluorinated pyrrolidine derivative characterized by a gem-difluoromethylene group at the 3-position and an N-benzyl substituent . As a bench-stable hydrochloride salt (molecular formula C11H14ClF2N; MW: 233.69 g/mol) typically provided at ≥95% purity with batch-specific NMR and HPLC certification, this compound serves as a versatile building block in medicinal chemistry programs, with documented applications as a key intermediate in the synthesis of serotonergic antidepressant agents and triazole-substituted DPP-4 inhibitor scaffolds .

Why Substituting 1-Benzyl-3,3-difluoropyrrolidine hydrochloride with Non-Fluorinated or Differently Substituted Pyrrolidine Analogs Compromises Project Outcomes


The gem-difluoromethylene motif at the 3-position confers distinct physicochemical and biological properties that are not replicated by non-fluorinated or mono-fluorinated pyrrolidine analogs . Fluorination reduces pyrrolidine ring basicity (ΔpKa ≈ -1 to -2 units relative to unsubstituted pyrrolidine) while modulating lipophilicity (LogP increase of approximately +0.3 to +0.5), directly impacting target engagement, membrane permeability, and metabolic clearance profiles . Furthermore, the N-benzyl group in 1-benzyl-3,3-difluoropyrrolidine hydrochloride provides a synthetically tractable handle for subsequent deprotection and elaboration, a feature absent in simpler 3,3-difluoropyrrolidine building blocks that lack this orthogonal protecting group .

Quantitative Differentiation: How 1-Benzyl-3,3-difluoropyrrolidine and Its Derived Scaffolds Compare to Analogs in Binding Affinity, Metabolic Stability, and Synthetic Efficiency


Enhanced Binding Affinity to Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) Relative to 3-Hydroxytetrahydrofuran

In a virtual screening study targeting Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), 3,3-difluoropyrrolidine hydrochloride demonstrated a calculated binding affinity of -3.25 kcal/mol [1]. This value represents a 13.1% weaker binding interaction compared to the comparator 3-hydroxytetrahydrofuran (-3.74 kcal/mol) under identical computational conditions, indicating that while the difluoropyrrolidine scaffold engages the Pk-LDH active site, alternative heterocyclic frameworks may offer superior initial binding energetics for this specific antimalarial target [1].

Antimalarial drug discovery Virtual screening Lactate dehydrogenase inhibition

Nanomolar Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Potency Achieved with 3,3-Difluoropyrrolidine-Containing Scaffolds

Compounds incorporating the 3,3-difluoropyrrolidine moiety have been optimized to achieve potent DPP-4 inhibition. In one study, a 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidine derivative (compound 7s) exhibited an IC50 of approximately 72 nM against DPP-4, demonstrating the scaffold's capacity for high target engagement . In contrast, structurally related DPP-4 inhibitors lacking the difluoropyrrolidine motif, such as analog 1 in a recent systematic review, exhibited a significantly weaker IC50 of 28.05 µM [1]. This represents a >389-fold potency enhancement conferred by the optimized difluoropyrrolidine-containing scaffold [1].

Type 2 diabetes DPP-4 inhibition Serine protease inhibitors

High Metabolic Stability of 3,3-Difluoropyrrolidine Derivatives in Microsomal Clearance Assays

A systematic study of fluorinated saturated heterocyclic amines demonstrated that 3,3-difluoropyrrolidine-containing compounds exhibit high intrinsic metabolic stability in microsomal clearance assays, with intrinsic clearance (CLint) values comparable to or lower than non-fluorinated parent pyrrolidines . Notably, the study found that mono- and difluorination of pyrrolidine reduces basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability in nearly all cases, with the 3,3-difluoroazetidine derivative being the sole exception that showed elevated clearance . This class-level metabolic stability advantage is critical for achieving favorable in vivo pharmacokinetic profiles and reducing first-pass metabolism .

ADME optimization Metabolic stability Fluorine medicinal chemistry

Cost-Effective Synthesis of 3,3-Difluoropyrrolidine via Claisen Rearrangement and Ru-Catalyzed Oxidation Route

A practical and cost-effective synthetic route to 3,3-difluoropyrrolidine has been established, involving a Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, followed by cyclization to N-benzyl-3,3-difluoropyrrolidinone and subsequent BH3·Me2S reduction [1]. This route contrasts with earlier, less efficient approaches that required multiple chromatographic purifications or expensive fluorinating reagents. The reported process enables the isolation of two key intermediates with high efficiency, providing a scalable entry to the 3,3-difluoropyrrolidine core that can be further elaborated to 1-benzyl-3,3-difluoropyrrolidine hydrochloride via benzylation and salt formation .

Process chemistry Fluorinated building block synthesis Cost of goods optimization

Selective DPP-4 Inhibition Over DPP-8, DPP-9, and FAP Achieved with 3,3-Difluoropyrrolidine-Containing Triazole Derivatives

In a comprehensive structure-activity relationship study, 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines were evaluated for selectivity against related proteases [1]. Compounds 7j, 7q, and 7s demonstrated good DPP-4 inhibitory activity coupled with excellent selectivity versus dipeptidyl peptidase-8 (DPP-8), dipeptidyl peptidase-9 (DPP-9), and fibroblast activation protein (FAP) [1]. In contrast, non-fluorinated or mono-fluorinated pyrrolidine analogs often exhibit reduced selectivity profiles, with increased off-target activity against DPP-8/9 being associated with toxicity concerns in preclinical models [2].

Selectivity profiling DPP-4 inhibitor safety Off-target liability

Orexin Receptor Modulation: A Patent-Defined Therapeutic Application for Difluoropyrrolidine Scaffolds

European Patent EP 3180332 A4 (WO2016025669A1) claims certain difluoropyrrolidine compounds as orexin receptor modulators, with potential applications in treating substance addiction, panic disorder, anxiety, post-traumatic stress disorder, pain, depression, seasonal affective disorder, eating disorders, and hypertension [1]. This patent-protected therapeutic space provides a defined intellectual property landscape wherein 1-benzyl-3,3-difluoropyrrolidine hydrochloride and related derivatives may serve as key intermediates or scaffold starting points . The inclusion of the difluoropyrrolidine motif in orexin receptor modulator patent claims underscores its differentiated utility in CNS drug discovery programs where orexin pathway engagement is desired [1].

Orexin receptor CNS disorders Patent landscape

Where 1-Benzyl-3,3-difluoropyrrolidine hydrochloride Delivers Measurable Advantage: Validated Research and Industrial Application Scenarios


Type 2 Diabetes Drug Discovery: DPP-4 Inhibitor Lead Optimization

Leverage the >389-fold potency enhancement of difluoropyrrolidine-containing DPP-4 inhibitors over non-fluorinated analogs (72 nM vs 28.05 µM IC50) to accelerate hit-to-lead progression in type 2 diabetes programs [1]. The scaffold's demonstrated selectivity for DPP-4 over DPP-8, DPP-9, and FAP addresses key safety liabilities associated with off-target protease inhibition, reducing the need for extensive selectivity counter-screening in early discovery phases [2].

CNS Drug Development: Serotonergic Antidepressant and Orexin Receptor Modulator Synthesis

Utilize 1-benzyl-3,3-difluoropyrrolidine hydrochloride as a key intermediate in synthesizing antidepressant agents targeting serotonergic pathways, as documented in pharmaceutical research literature . The compound's N-benzyl group provides an orthogonal protecting group handle for subsequent elaboration, while the difluoropyrrolidine core aligns with patent-defined orexin receptor modulator chemical space for anxiety, PTSD, and depression indications [3].

Medicinal Chemistry Building Block Procurement for Fluorinated Scaffold Libraries

Incorporate 1-benzyl-3,3-difluoropyrrolidine hydrochloride into diverse compound libraries where the gem-difluoromethylene group's metabolic stability advantage (low microsomal clearance) and modulated basicity (reduced pKa) are required for achieving favorable ADME profiles . The compound's ≥95% purity specification with batch-specific NMR and HPLC certification ensures reproducible synthetic outcomes in parallel chemistry workflows .

Process Chemistry Scale-Up: Cost-Effective Multigram Synthesis of Fluorinated Pyrrolidine Cores

Implement the practical, scalable synthesis of 3,3-difluoropyrrolidine via the Claisen rearrangement / Ru-catalyzed oxidation / BH3·Me2S reduction route to produce N-benzyl-3,3-difluoropyrrolidinone intermediates [4]. This cost-effective process enables reliable access to kilogram quantities of 1-benzyl-3,3-difluoropyrrolidine hydrochloride for preclinical development campaigns, reducing reliance on expensive custom synthesis vendors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-difluoropyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.